Neopentyl glycol diacrylate

Descripción general

Descripción

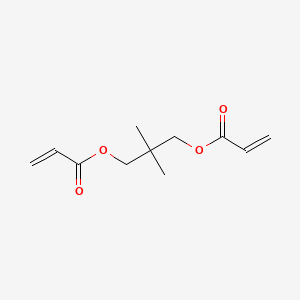

Neopentyl glycol diacrylate, also known as 2,2-dimethyl-1,3-propanediyl diacrylate, is a chemical compound with the molecular formula C11H16O4. It is a diester of neopentyl glycol and acrylic acid. This compound is widely used in various industrial applications due to its unique properties, such as high reactivity and excellent crosslinking capabilities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neopentyl glycol diacrylate is typically synthesized through the esterification of neopentyl glycol with acrylic acid. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it undergoes esterification. The product is then purified through distillation to remove unreacted starting materials and by-products. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Neopentyl glycol diacrylate primarily undergoes polymerization reactions due to the presence of acrylate groups. It can participate in free radical polymerization, photopolymerization, and UV-curing processes .

Common Reagents and Conditions:

Free Radical Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal conditions.

Photopolymerization: Initiated by photoinitiators such as 1-hydroxycyclohexyl phenyl ketone under UV light.

Major Products Formed: The primary products formed from these reactions are crosslinked polymers, which are used in coatings, adhesives, and photopolymeric resins .

Aplicaciones Científicas De Investigación

Coatings and Adhesives

NPGDA is extensively used in the coatings and adhesives industry due to its ability to enhance performance characteristics:

- Coatings : NPGDA improves adhesion, durability, and resistance to wear in coatings. It creates robust crosslinked networks that protect surfaces from corrosion and environmental damage .

- Adhesives : In adhesive formulations, NPGDA contributes to strong bonding capabilities between different substrates, making it ideal for applications in automotive and construction industries .

Photolithography

In semiconductor manufacturing, NPGDA plays a critical role in photolithography processes:

- Photoresists : NPGDA is incorporated into photoresists that are sensitive to ultraviolet light. Upon exposure, the photoresist forms crosslinked structures that define intricate patterns on semiconductor wafers .

Printing Inks

NPGDA serves as a reactive diluent in UV-curable printing inks. Its inclusion enhances the ink's viscosity and stability while ensuring rapid curing under UV light, leading to high-quality prints with excellent durability .

Drug Delivery Systems

In biomedicine, NPGDA-based polymers are utilized for controlled drug delivery systems:

- Biocompatibility : The compound's compatibility with biological tissues allows for its use in implants and drug delivery vehicles.

- Controlled Release : NPGDA can be engineered to release therapeutic agents at controlled rates, improving treatment efficacy while minimizing side effects .

Dental Materials

NPGDA is also used in dental applications, particularly in the formulation of dental adhesives and composites. Its properties contribute to the strength and longevity of dental restorations .

Case Study 1: Coatings Performance Enhancement

A study demonstrated that incorporating NPGDA into a coating formulation significantly improved adhesion and scratch resistance compared to traditional coatings. The enhanced mechanical properties resulted in longer-lasting protective layers on automotive finishes.

Case Study 2: Biomedical Device Development

Research involving NPGDA-based polymers showed promising results in promoting cellular adhesion for orthopedic implants. The study highlighted improved integration with bone tissue, leading to faster healing times post-surgery .

Future Trends

The ongoing research into multifunctional materials suggests that NPGDA will continue to evolve in its applications. Innovations in nanotechnology could lead to advanced drug delivery systems that utilize NPGDA for targeted therapies in cancer treatment .

Mecanismo De Acción

The mechanism of action of neopentyl glycol diacrylate involves the formation of crosslinked polymer networks through polymerization reactions. The acrylate groups undergo free radical or photoinitiated polymerization, leading to the formation of strong, durable polymeric structures. These crosslinked networks provide enhanced mechanical properties and chemical resistance .

Comparación Con Compuestos Similares

- Trimethylolpropane triacrylate

- 1,6-Hexanediol diacrylate

- Pentaerythritol tetraacrylate

Comparison: Neopentyl glycol diacrylate is unique due to its high reactivity and excellent crosslinking capabilities. Compared to trimethylolpropane triacrylate and 1,6-hexanediol diacrylate, this compound offers better mechanical properties and chemical resistance. Pentaerythritol tetraacrylate, while also highly reactive, tends to form more rigid polymer networks, making this compound more suitable for applications requiring flexibility .

Actividad Biológica

Neopentyl glycol diacrylate (NPGDA) is a multifunctional acrylate compound widely used in various applications, including adhesives, coatings, and UV-curable systems. This article delves into the biological activity of NPGDA, focusing on its potential health effects, sensitization properties, and relevant research findings.

NPGDA is characterized by its low volatility and high reactivity, making it suitable for UV and electron beam curing processes. Its chemical structure allows it to form cross-linked networks when polymerized, which enhances the mechanical properties of the resulting materials. The compound is primarily used in:

- Coatings : Provides durable finishes with excellent adhesion.

- Adhesives : Offers strong bonding capabilities.

- Inks : Utilized in printing applications for quick drying.

Sensitization and Allergic Reactions

NPGDA has been identified as a strong skin sensitizer . Exposure can lead to allergic contact dermatitis in susceptible individuals. Studies indicate that sensitization may occur through skin contact or inhalation of vapors, leading to symptoms such as redness, itching, and swelling at the site of exposure .

A notable case study reported instances of toxic epidermal necrolysis following allergic contact dermatitis linked to NPGDA exposure. This highlights the compound's potential to elicit severe allergic reactions in certain individuals .

Acute and Chronic Toxicity

Acute toxicity data suggest that NPGDA does not cause significant harm upon oral ingestion or dermal exposure; however, it can irritate the respiratory tract if inhaled at high concentrations . Chronic exposure may result in cumulative health effects, particularly affecting the respiratory system and skin sensitivity over time .

In Vitro Studies

Research has demonstrated that NPGDA exhibits low mutagenic potential. In vitro tests using mouse lymphoma cells have shown negative results for mutagenicity, indicating that NPGDA is unlikely to cause genetic damage under standard exposure conditions .

Case Studies

- A study focused on the use of NPGDA in flexible soy-based adhesives revealed that the incorporation of this compound significantly enhanced adhesive strength while maintaining flexibility .

- Another investigation into photocrosslinked poly(ethylene glycol) diacrylate (PEGDA) implants highlighted the role of NPGDA in facilitating drug release mechanisms. The study found that implants containing NPGDA released drugs more effectively than those without it, showcasing its utility in biomedical applications .

Toxicological Data Summary

| Parameter | Value |

|---|---|

| Skin Sensitization | Strong sensitizer |

| Acute Oral Toxicity | Low toxicity |

| Respiratory Irritation | Possible at high concentrations |

| Mutagenicity | Negative in vitro tests |

| Chronic Exposure Effects | Potential respiratory issues; skin sensitization |

Propiedades

IUPAC Name |

(2,2-dimethyl-3-prop-2-enoyloxypropyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-5-9(12)14-7-11(3,4)8-15-10(13)6-2/h5-6H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFQRSUWYYSPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28628-65-1 | |

| Record name | 2-Propenoic acid, 1,1′-(2,2-dimethyl-1,3-propanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28628-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051869 | |

| Record name | 2,2-Dimethyl-1,3-propanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 6 deg C; [ICSC] Clear colorless to light yellow liquid; [MSDSonline], LIQUID. | |

| Record name | 2,2-Dimethyltrimethylene acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.13kPa: 96 °C | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °C, 115 °C c.c. | |

| Record name | 2,2-Dimethyltrimethylene acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.031 g/cu cm at 25 °C, Relative density (water = 1): 1.0 | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.3 (Air = 1), Relative vapor density (air = 1): 7.3 | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4 | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

2223-82-7 | |

| Record name | Neopentyl glycol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2223-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyltrimethylene acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002223827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentylglycol diacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-1,3-propanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OHU17DNNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

6 °C | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of NPGDA that make it suitable for UV-curable formulations?

A1: NPGDA is a liquid diacrylate monomer known for its low viscosity, good solubility in other acrylate monomers and oligomers, and relatively fast curing speed under UV light or electron beam radiation. [, ] This makes it a versatile reactive diluent, effectively reducing the viscosity of formulations while contributing to desirable properties in the cured film. []

Q2: How does NPGDA compare to other common diacrylate monomers in terms of cured film properties?

A2: While commonly used diacrylates like tripropylene glycol diacrylate (TPGDA) and hexanediol diacrylate (HDDA) provide a good balance of properties, NPGDA, particularly when derived from a unique composition of (cis,trans)-1,3/1,4 cyclohexanedimethanol, demonstrates superior hardness, scratch resistance, abrasion resistance, and chemical resistance in UV-cured coatings. []

Q3: Are there any limitations to using NPGDA in UV-curable formulations?

A3: Yes, one limitation of NPGDA is its potential to contribute to yellowing in cured coatings, especially compared to methacrylated multifunctional acrylic compounds. [] Formulators often need to incorporate specific anti-yellowing agents to counteract this effect. [] Additionally, achieving optimal long-term stability of NPGDA dispersions in low-viscosity ink jet ink formulations can be challenging due to its reactivity and potential for aggregation. []

Q4: Can the stability of NPGDA in ink formulations be improved?

A4: Yes, research indicates that incorporating a specially designed acrylic dispersant during the pigment preparation stage significantly enhances the stability of NPGDA-based inks. [] This approach results in smaller particle sizes, narrower particle size distribution, and improved compatibility with a wider range of acrylate monomers, ultimately contributing to long-term stability. []

Q5: What role does NPGDA play in the development of microencapsulated phase change materials?

A5: NPGDA acts as a shell material in the synthesis of microencapsulated/nanoencapsulated phase change materials (Micro/NanoPCMs). [] When copolymerized with styrene (SNGD), it forms a robust shell around a core material like n-octadecane, enhancing its thermal stability and influencing its thermal storage properties. []

Q6: What is the influence of NPGDA on the properties of Micro/NanoPCMs?

A6: Research shows that using SNGD as the shell material in MicroPCMs leads to an improvement in the mass-loss starting temperature by almost 40°C compared to the core material alone. [] This indicates that NPGDA contributes significantly to the thermal stability of the encapsulated phase change material. []

Q7: What is the molecular formula and weight of Neopentyl Glycol Diacrylate?

A7: this compound has the molecular formula C13H20O4 and a molecular weight of 228.29 g/mol.

Q8: How does the structure of NPGDA, specifically the presence of the neopentyl group, influence its properties compared to other diacrylates?

A8: The neopentyl group in NPGDA contributes to its unique reactivity and properties. For instance, while NPGDA is a strong sensitizer, its methacrylated counterpart, neopentyl glycol dimethacrylate, shows significantly lower sensitizing potential. [] This difference highlights the influence of structural modifications on the biological activity of acrylate compounds. []

Q9: Beyond coatings and inks, what other applications utilize NPGDA?

A9: NPGDA serves as a valuable building block in the synthesis of biodegradable polymer networks. For example, it's used to crosslink acetoacetate-functionalized poly(caprolactone) (PCL) oligomers via Michael addition reactions, resulting in networks with high gel content and tailorable thermomechanical properties. [] This opens possibilities for using NPGDA in biomedical applications like biodegradable implants or drug delivery systems.

Q10: How does the use of NPGDA in Michael addition reactions compare to other crosslinking methods for PCL?

A10: The Michael addition reaction using NPGDA offers distinct advantages for crosslinking PCL, including high reaction efficiency at room temperature, the absence of byproducts, and the ability to introduce urethane hydrogen bonding for enhanced mechanical properties. [] This controlled and efficient crosslinking method broadens the scope for developing PCL-based materials with specific properties for various applications.

Q11: What are the known toxicological properties of NPGDA?

A11: Research has identified NPGDA as a strong sensitizer in guinea pig models, indicating a potential risk for allergic contact dermatitis in humans. [] This finding underscores the importance of handling NPGDA with care and using appropriate personal protective equipment during manufacturing and application processes.

Q12: Are there any studies on the dermal oncogenicity of NPGDA?

A12: Yes, dermal oncogenicity bioassays in mice have shown that NPGDA exhibits significant tumorigenic activity. [] While further research is needed to fully understand the mechanisms and potential risks for humans, these findings emphasize the need for careful risk assessment and handling of NPGDA.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.